2-Chloro-6-(2-chloropropan-2-yl)-3-methylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(2-chloropropan-2-yl)-3-methylcyclohexan-1-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclohexane ring substituted with chlorine and methyl groups, making it a chlorinated cycloalkane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-chloropropan-2-yl)-3-methylcyclohexan-1-ol can be achieved through various synthetic routes. One common method involves the chlorination of 3-methylcyclohexanol followed by the introduction of the 2-chloropropan-2-yl group. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The industrial process may also include purification steps such as distillation and recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2-chloropropan-2-yl)-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), Ammonia (NH3)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Various substituted cyclohexanes
Scientific Research Applications
2-Chloro-6-(2-chloropropan-2-yl)-3-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-chloropropan-2-yl)-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: A similar compound used as a linker in the synthesis of various molecules.
(3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide: Another related compound with applications in medicinal chemistry.
Uniqueness
2-Chloro-6-(2-chloropropan-2-yl)-3-methylcyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
90123-26-5 |
---|---|
Molecular Formula |
C10H18Cl2O |
Molecular Weight |
225.15 g/mol |
IUPAC Name |
2-chloro-6-(2-chloropropan-2-yl)-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18Cl2O/c1-6-4-5-7(10(2,3)12)9(13)8(6)11/h6-9,13H,4-5H2,1-3H3 |
InChI Key |
LHKVVLOXDOZBAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1Cl)O)C(C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.